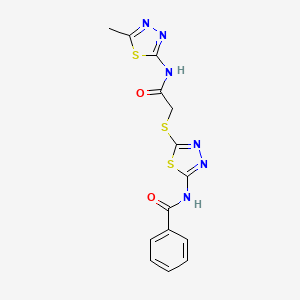

N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N6O2S3/c1-8-17-18-12(24-8)15-10(21)7-23-14-20-19-13(25-14)16-11(22)9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,15,18,21)(H,16,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWTVOKVDJVKNGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N6O2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps:

Formation of the Thiadiazole Ring: The initial step often involves the cyclization of appropriate precursors to form the 1,3,4-thiadiazole ring. This can be achieved by reacting thiosemicarbazide with carbon disulfide under basic conditions.

Introduction of the Methyl Group: The 5-methyl group is introduced via alkylation reactions, using methyl iodide or similar reagents.

Attachment of the Amino Group: The amino group is introduced through nucleophilic substitution reactions, often involving amines and appropriate leaving groups.

Formation of the Benzamide Moiety: The final step involves the coupling of the thiadiazole derivative with benzoyl chloride or a similar benzamide precursor under acidic or basic conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the thiadiazole rings. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, using reagents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amino and thiol groups. Reagents such as alkyl halides and acyl chlorides are commonly used.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other strong oxidizers.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

The 1,3,4-thiadiazole moiety, integral to the structure of this compound, is known for its diverse biological activities. Research has demonstrated that derivatives of this moiety exhibit properties such as:

- Antimicrobial : Effective against various pathogens.

- Anticancer : Inducing apoptosis in cancer cells and inhibiting tumor growth.

- Anticonvulsant : Reducing seizure activity in animal models.

Antimicrobial Applications

The antimicrobial properties of thiadiazole derivatives have been extensively studied. For instance, a review highlighted that compounds containing the 1,3,4-thiadiazole scaffold possess significant antibacterial and antifungal activities. Specific derivatives have been shown to combat drug-resistant strains of bacteria and fungi effectively .

Table 1: Antimicrobial Efficacy of Thiadiazole Derivatives

| Compound Name | Target Pathogen | Activity Level | Reference |

|---|---|---|---|

| Megazol | Trypanosoma spp. | High | |

| Various Derivatives | Staphylococcus aureus | Moderate |

Anticancer Research

Thiadiazole derivatives have gained attention for their anticancer properties. Studies indicate that these compounds can inhibit cell proliferation and induce apoptosis in various cancer cell lines. For example, N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives were synthesized and tested against neuroblastoma and prostate cancer cell lines, showing promising results .

Table 2: Anticancer Activity of Thiadiazole Derivatives

| Compound Name | Cancer Type | Efficacy Level | Reference |

|---|---|---|---|

| Thiadiazole Derivative A | Neuroblastoma | Moderate | |

| Thiadiazole Derivative B | Prostate Cancer | High |

Anticonvulsant Properties

The anticonvulsant activity of thiadiazole derivatives has also been documented. Research indicates that modifications to the thiadiazole ring can enhance its effectiveness as an anticonvulsant agent. In vivo studies using animal models demonstrated significant reduction in seizure frequency when treated with certain derivatives .

Table 3: Anticonvulsant Activity of Thiadiazole Derivatives

Mechanism of Action

The mechanism of action of N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets. The thiadiazole rings can interact with enzymes and receptors, potentially inhibiting their activity. The benzamide moiety may enhance binding affinity to certain proteins, influencing various biological pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a broader class of 1,3,4-thiadiazole derivatives functionalized with benzamide or acetamide groups. Key structural variations among analogues include:

Physicochemical Properties

- Melting Points: Bulkier substituents (e.g., benzylthio in 5h) lower melting points (133–135°C) compared to smaller groups (e.g., methylthio in 5f: 158–160°C) due to reduced crystallinity .

- Synthetic Yields: Microwave-assisted synthesis (e.g., N-((5-substituted methyleneamino)-1,3,4-thiadiazol-2-yl)methyl) benzamide) achieves higher yields (72–88%) than conventional methods (e.g., 74% for 5e) .

Spectroscopic Characterization

Biological Activity

N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex compound featuring a thiadiazole moiety known for its diverse biological activities. Thiadiazole derivatives have been extensively studied for their potential in various therapeutic areas, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities. This article delves into the biological activity of this specific compound, summarizing key findings from recent research.

Anticancer Activity

Thiadiazole derivatives, including the compound of interest, have shown promising anticancer properties. Research indicates that these compounds can inhibit DNA and RNA synthesis without affecting protein synthesis, which is crucial for cancer cell proliferation. For instance, studies have demonstrated that certain 1,3,4-thiadiazole derivatives exhibit selective cytotoxicity against various cancer cell lines:

These findings suggest that the thiadiazole scaffold may interact with critical biological targets involved in tumorigenesis.

Antimicrobial Activity

The antimicrobial potential of thiadiazole derivatives has also been well-documented. The compound has shown activity against a range of pathogens:

| Activity Type | Target Organism | Reference |

|---|---|---|

| Antibacterial | E. coli, S. aureus | |

| Antifungal | A. niger, Aspergillus fumigatus | |

| Antiviral | Various viruses (mechanism similar to acyclovir) |

The presence of the thiadiazole ring enhances the interaction with biological targets such as kinases and enzymes involved in microbial metabolism.

Anti-inflammatory and Analgesic Effects

Research has indicated that certain thiadiazole derivatives possess anti-inflammatory properties. These compounds can inhibit pathways involved in inflammation and pain perception. For example, they have been shown to reduce the production of pro-inflammatory cytokines and inhibit cyclooxygenase activity.

The mechanisms underlying the biological activities of thiadiazole derivatives are varied and include:

- Inhibition of Enzyme Activity : Many thiadiazoles act as inhibitors of key enzymes such as carbonic anhydrase and phosphodiesterase.

- Interference with Nucleic Acid Synthesis : Compounds may disrupt RNA and DNA synthesis in cancer cells.

- Receptor Modulation : Some derivatives act as antagonists at adenosine receptors, which play a role in various physiological processes including inflammation and tumor growth.

Study on Anticancer Activity

A recent study evaluated the anticancer effects of a series of 1,3,4-thiadiazole derivatives against multiple cancer cell lines. The results indicated that modifications to the thiadiazole ring significantly influenced cytotoxicity profiles:

- Compound A : Exhibited an IC50 value of 12 µM against MCF-7 breast cancer cells.

- Compound B : Showed enhanced activity with an IC50 value of 6 µM against HeLa cervical cancer cells.

These findings highlight the importance of structure-activity relationships (SAR) in optimizing therapeutic efficacy.

Study on Antimicrobial Properties

Another investigation focused on the antimicrobial efficacy of various thiadiazole derivatives against resistant strains of bacteria. The study found that:

- Compound C : Demonstrated significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) with an MIC value of 32 µg/mL.

This underscores the potential for developing new antimicrobial agents based on the thiadiazole scaffold.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for this compound, and what key reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with precursors like benzoyl chloride or substituted acetamides. A general protocol includes:

-

Step 1 : Condensation of 5-methyl-1,3,4-thiadiazol-2-amine with chloroacetyl chloride to form the intermediate thioether linkage .

-

Step 2 : Coupling with benzamide derivatives under reflux in ethanol or acetone, using anhydrous potassium carbonate as a base to facilitate nucleophilic substitution .

-

Critical Conditions : Solvent polarity (ethanol vs. acetone), reaction time (3–24 hours), and temperature (reflux at 70–80°C) significantly impact yield. Purification via recrystallization from ethanol or acetic acid improves purity (yields: 70–97%) .

Table 1: Representative Synthesis Conditions

Step Reactants Solvent Catalyst Yield (%) Reference 1 Chloroacetyl chloride + 5-methyl-1,3,4-thiadiazol-2-amine Ethanol None 76–85 2 Intermediate + Benzamide derivative Acetone K₂CO₃ 70–97

Q. Which spectroscopic techniques are critical for confirming the structure, and what spectral markers should researchers prioritize?

- Methodological Answer :

- IR Spectroscopy : Identify carbonyl (C=O) stretches at 1640–1680 cm⁻¹ and thiadiazole ring vibrations at 1480–1520 cm⁻¹ .

- ¹H/¹³C NMR : Key signals include:

- Thiadiazole NH protons at δ 10.2–10.7 ppm (exchangeable).

- Benzamide aromatic protons at δ 7.5–8.0 ppm and methyl groups at δ 2.3–2.6 ppm .

- Mass Spectrometry : Molecular ion peaks ([M+H]⁺) matched to the theoretical molecular weight (e.g., m/z 481.52 for C₂₂H₂₃N₇O₄S derivatives) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

- Methodological Answer : Variability in bioactivity (e.g., IC₅₀ values for anticancer assays) may arise from:

- Assay Conditions : Differences in cell lines (e.g., MCF-7 vs. HeLa), incubation times (24–72 hours), or compound solubility in DMSO/PBS .

- Data Normalization : Use internal controls (e.g., cisplatin as a positive control) and replicate experiments (n ≥ 3) to validate dose-response curves .

- Structural Confirmation : Ensure batch-to-batch consistency via HPLC purity checks (>95%) to rule out impurities affecting activity .

Q. What computational strategies predict binding affinity with target proteins, and how do they correlate with experimental results?

- Methodological Answer :

- Molecular Docking : Software like AutoDock Vina or Schrödinger Suite models interactions with kinases (e.g., EGFR or VEGFR-2). Key parameters include:

- Grid box centered on the ATP-binding pocket.

- Scoring functions (e.g., Gibbs free energy ΔG) to rank poses .

- Validation : Compare docking-predicted binding energies (e.g., −8.5 to −10.2 kcal/mol) with experimental IC₅₀ values. For example, a ΔG of −9.6 kcal/mol correlates with IC₅₀ = 12 µM in MCF-7 cells .

Q. What are the challenges in achieving regioselectivity during synthesis of disubstituted thiadiazoles?

- Methodological Answer : Competing reaction pathways (e.g., N- vs. S-alkylation) require:

- Protecting Groups : Use tert-butoxycarbonyl (Boc) to shield amines during thioether formation .

- Catalyst Optimization : Anhydrous conditions with K₂CO₃ minimize side reactions in acetone .

- Monitoring : TLC (silica gel, chloroform:acetone 3:1) tracks regioselectivity; Rf = 0.12–0.2 for desired products .

Q. How do modifications to the benzamide or thiadiazole moieties affect pharmacokinetics?

- Methodological Answer :

- Benzamide Substituents : Electron-withdrawing groups (e.g., -NO₂) enhance metabolic stability but reduce solubility. LogP values increase by 0.5–1.0 units with hydrophobic substituents .

- Thiadiazole Modifications : Methyl groups at the 5-position improve membrane permeability (Caco-2 assay Papp > 5 × 10⁻⁶ cm/s) .

- In Vitro Validation : Hepatic microsome assays (human/rat) quantify metabolic half-life (t₁/₂), while MDCK cells assess blood-brain barrier penetration .

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.